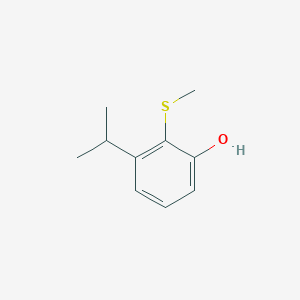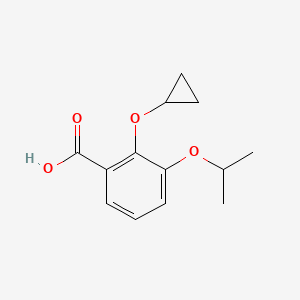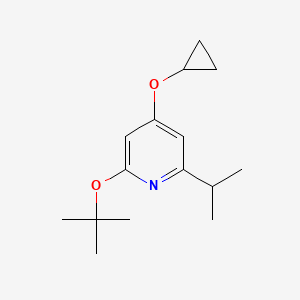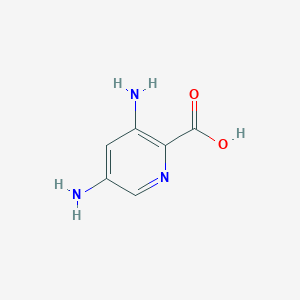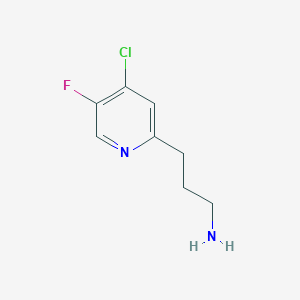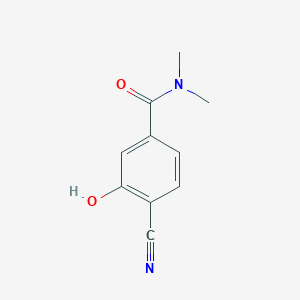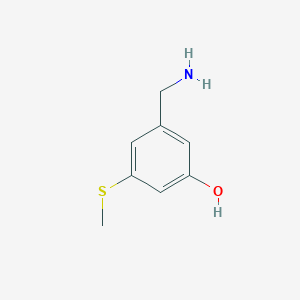
3-(Aminomethyl)-5-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C8H11NOS It features a phenolic group, an aminomethyl group, and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-(methylsulfanyl)phenol typically involves multi-step organic reactions One common method starts with the nitration of 3-methylphenol to form 3-nitro-5-methylphenol This intermediate is then subjected to reduction to yield 3-amino-5-methylphenol
Industrial Production Methods
Industrial production of 3-(aminomethyl)-5-(methylsulfanyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Methylsulfanyl donors like methylthiolate (CH3S-) under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as growth factor receptor kinase (GRK) and protein kinase C. By binding to the ATP-binding site of these enzymes, it prevents ATP from binding and phosphorylating the target proteins, thereby inhibiting their activity . This inhibition can lead to reduced cellular proliferation and potential therapeutic effects in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
3-Methylphenol (meta-cresol): Similar structure but lacks the aminomethyl and methylsulfanyl groups.
4-(Aminomethyl)phenol: Similar structure but with the aminomethyl group in a different position.
Uniqueness
3-(Aminomethyl)-5-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |
InChI-Schlüssel |
QJJOVBAFJVMNBT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


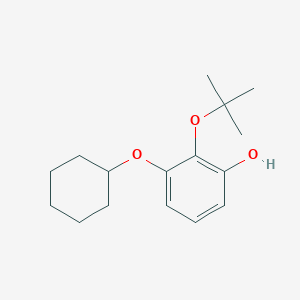
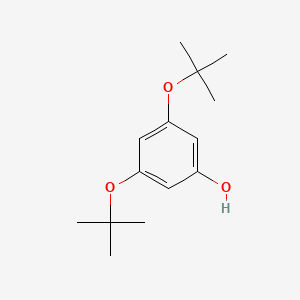
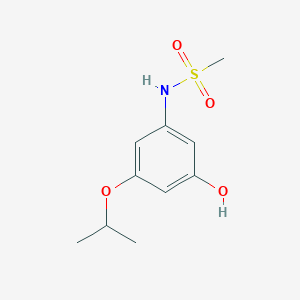
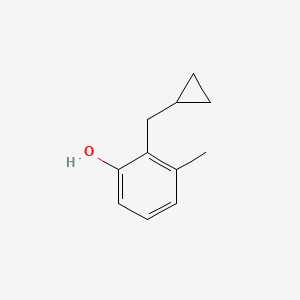
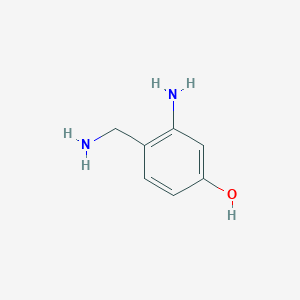

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
